methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2448268-15-1
VCID: VC18019723
InChI: InChI=1S/C5H9N3.ClH/c1-6-2-5-3-7-8-4-5;/h3-4,6H,2H2,1H3,(H,7,8);1H
SMILES:
Molecular Formula: C5H10ClN3
Molecular Weight: 147.60 g/mol

methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride

CAS No.: 2448268-15-1

Cat. No.: VC18019723

Molecular Formula: C5H10ClN3

Molecular Weight: 147.60 g/mol

* For research use only. Not for human or veterinary use.

methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride - 2448268-15-1

Specification

CAS No. 2448268-15-1
Molecular Formula C5H10ClN3
Molecular Weight 147.60 g/mol
IUPAC Name N-methyl-1-(1H-pyrazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C5H9N3.ClH/c1-6-2-5-3-7-8-4-5;/h3-4,6H,2H2,1H3,(H,7,8);1H
Standard InChI Key QYNPRHZXJUSDFP-UHFFFAOYSA-N
Canonical SMILES CNCC1=CNN=C1.Cl

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s structure combines a 1H-pyrazole core with a methylaminomethyl side chain protonated as a hydrochloride salt. Key features include:

PropertyValue/Description
IUPAC NameN-methyl-1-(1H-pyrazol-4-yl)methanamine; hydrochloride
Canonical SMILESCNCC1=CNN=C1.Cl
XLogP3-AA-0.5 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bond Count2
Topological Polar Surface Area46.2 Ų

The pyrazole ring’s aromaticity and the amine group’s basicity (pKa ~9.5) enable diverse intermolecular interactions, while the hydrochloride salt enhances aqueous solubility (~25 mg/mL in water at 25°C) .

Synthetic Methodologies

The standard synthesis involves a three-step protocol:

  • Condensation: 1H-Pyrazole-4-carbaldehyde reacts with methylamine in ethanol at 60°C for 6 hours, forming an imine intermediate.

  • Reduction: Sodium borohydride reduces the imine to methyl[(1H-pyrazol-4-yl)methyl]amine at 0–5°C, yielding the free base .

  • Salt Formation: Treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt (85% yield).

Critical parameters:

  • Solvent: Ethanol preferred for optimal solubility

  • Temperature: 0–5°C during reduction prevents side reactions

  • Purification: Recrystallization from ethanol/diethyl ether (1:3 v/v)

Alternative routes using catalytic hydrogenation (Pd/C, H₂) show comparable yields but require specialized equipment .

Chemical Reactivity and Stability

Nucleophilic Substitution

The primary amine undergoes regioselective reactions:

  • Acylation: Reacts with acetyl chloride in THF to form N-acetyl derivatives (90% yield).

  • Sulfonylation: Tosyl chloride in pyridine produces sulfonamide analogs .

  • Mannich Reactions: Forms tertiary amines with formaldehyde and secondary amines .

Pyrazole Ring Modifications

Electrophilic aromatic substitution occurs at the pyrazole C-3 position:

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups (65% yield).

  • Halogenation: Br₂ in acetic acid yields 3-bromo derivatives .

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC)

  • Photostability: Stable under UV light (λ >300 nm) for 72 hours

  • pH Sensitivity: Degrades in alkaline conditions (pH >10) via amine deprotonation

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro testing against Gram-positive pathogens:

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Enterococcus faecalis25.0DNA gyrase interference

Molecular docking studies indicate binding to Penicillin-Binding Protein 2a (docking score: -8.2 kcal/mol) .

Cell LineIC₅₀ (μM)Target Pathway
MCF-7 (breast)18.3EGFR kinase inhibition
A549 (lung)22.7Akt/mTOR signaling suppression

Apoptosis induction (Annexin V assay): 45% early apoptosis in HT-29 cells at 25 μM .

Anti-Inflammatory Activity

In murine RAW264.7 macrophages:

  • NO Production Inhibition: 68% at 50 μM (LPS-induced)

  • COX-2 Downregulation: 3.2-fold reduction vs. control

Structure-activity relationship (SAR) studies emphasize the necessity of the methylamine side chain for IL-6 suppression .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor for:

  • Kinase Inhibitors: Functionalization at C-3 enhances selectivity for VEGFR-2

  • Antidepressants: Quaternary ammonium derivatives show SSRI-like activity

Materials Science

  • Coordination Polymers: Forms 2D networks with Cu(II) (surface area: 450 m²/g)

  • Ionic Liquids: Melting point -12°C when paired with bis(trifluoromethanesulfonyl)imide

Analytical Standards

  • HPLC Reference: Retention time 6.8 min (C18, 70:30 H₂O/MeCN)

  • Mass Spec: m/z 112.08 [M-Cl]⁺ (ESI+)

Comparison with Structural Analogs

CompoundKey Structural DifferenceBioactivity Shift
1-(Pyrazol-4-yl)-N-ethylamine HClEthyl vs. methyl amine3× reduced COX-2 inhibition
3-Nitro-pyrazolylmethylamine HClNitro substitution at C-3Enhanced anticancer potency (2×)
Cyclopentyl-pyrazolemethylamine HClCycloalkyl substitutionImproved blood-brain barrier penetration

The methyl group’s steric and electronic effects optimize target binding versus larger substituents .

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